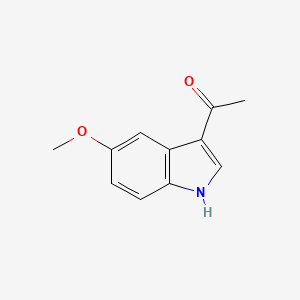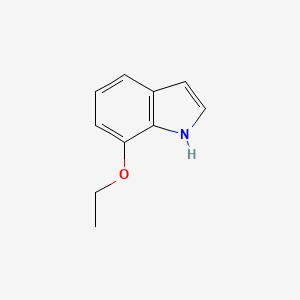![molecular formula C6H4N2S B1357651 噻唑并[4,5-b]吡啶 CAS No. 273-98-3](/img/structure/B1357651.png)
噻唑并[4,5-b]吡啶
描述
Thiazolo[4,5-b]pyridine is a heterocyclic compound with a fused ring system. It contains a thiazole ring (a five-membered ring with sulfur and nitrogen atoms) fused to a pyridine ring (a six-membered aromatic ring with nitrogen atoms). This structural motif is found in various natural products and exhibits diverse biological activities .
Synthesis Analysis
Thiazolo[4,5-b]pyridine derivatives can be synthesized through various methods. For instance, the reaction of hydrazonoyl halides with appropriate precursors yields these compounds. In one approach, hydrazonoyl halides react with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine, resulting in the formation of 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione and 2-(4-(1-(2-(5-(2-Arylhydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)-phenyl)isoindoline-1,3-dione. Further reactions with arylidenemalononitrile yield 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .Molecular Structure Analysis
The molecular structure of Thiazolo[4,5-b]pyridine consists of a thiazole ring fused to a pyridine ring. The nitrogen and sulfur atoms in the thiazole ring contribute to its aromaticity and reactivity. The arrangement of atoms and bonds in the fused system determines its properties and interactions with other molecules .Chemical Reactions Analysis
Thiazolo[4,5-b]pyridine derivatives participate in various chemical reactions. For example, they can undergo cyclization reactions with α,β-unsaturated ketones or α-ketoacids to form new compounds. These reactions are essential for the synthesis of diverse analogs with potential biological activities .科学研究应用
Antioxidant Activity
Thiazolo[4,5-b]pyridines have been identified to exhibit high antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Activity
These compounds have also been found to have antimicrobial properties . Antimicrobial substances offer a defense against harmful microorganisms, including bacteria and fungi.
Herbicidal Activity
Thiazolo[4,5-b]pyridines have been developed for their herbicidal activities . Herbicides are widely used in agriculture to control weeds and unwanted vegetation.
Anti-inflammatory Activity
These compounds have been reported to have anti-inflammatory effects . Anti-inflammatory agents are medications that reduce inflammation or swelling.
Antifungal Activity
Thiazolo[4,5-b]pyridines have been found to possess antifungal properties . Antifungal medications are used to treat fungal infections, which can occur in various parts of the body.
Antitumor Activity
These compounds have been identified to have antitumor activities . Antitumor agents are used in the treatment of cancer by inhibiting the growth of tumor cells.
Histamine H3 Receptor Antagonists
Some representatives of this class have been reported as histamine H3 receptor antagonists . These are drugs that bind to and block the action of histamine H3 receptors, which can be useful in the treatment of various conditions, including allergies and gastric acid conditions.
c-KIT Inhibitors
Thiazolo[4,5-b]pyridine derivatives have been identified as c-KIT inhibitors, which can be used to overcome imatinib resistance . c-KIT is a protein that has been identified as a therapeutic target against gastrointestinal stromal tumor (GIST). Overcoming drug resistance of c-KIT inhibitors, including imatinib, is a significant area of research in cancer therapy.
作用机制
Target of Action
Thiazolo[4,5-b]pyridine is a biologically relevant purine bioisostere . It has been reported to interact with a wide range of receptor targets . Specifically, it has been identified as a potent inhibitor of PI3Kα, PI3Kγ, and PI3Kδ , and it has also been reported as a c-KIT inhibitor . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
Thiazolo[4,5-b]pyridine interacts with its targets by inhibiting their activity. For instance, it inhibits PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . It also inhibits c-KIT, a protein that plays a key role in cell signal transduction . The inhibition of these targets leads to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of PI3K and c-KIT by Thiazolo[4,5-b]pyridine affects various biochemical pathways. PI3K is involved in multiple cellular functions through its role in the PI3K/AKT/mTOR pathway . By inhibiting PI3K, Thiazolo[4,5-b]pyridine can affect this pathway, leading to changes in cell growth, proliferation, and survival . Similarly, c-KIT plays a crucial role in the RAS/RAF/MEK/ERK pathway . Its inhibition can affect cell signal transduction .
Pharmacokinetics
Its ability to inhibit its targets with nanomolar ic50 values suggests that it has good bioavailability
Result of Action
Thiazolo[4,5-b]pyridine has been reported to possess a broad spectrum of pharmacological activities. It exhibits high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . These effects are likely the result of its interaction with its targets and the subsequent changes in the cellular processes they regulate.
未来方向
属性
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-5-6(7-3-1)8-4-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAWTPDTGRXPDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601990 | |
| Record name | [1,3]Thiazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolo[4,5-b]pyridine | |
CAS RN |
273-98-3 | |
| Record name | Thiazolo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=273-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,3]Thiazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Thiazolo[4,5-b]pyridine?
A1: The molecular formula of the unsubstituted parent compound is C7H5N2S, and its molecular weight is 151.19 g/mol.
Q2: How are Thiazolo[4,5-b]pyridine derivatives typically characterized using spectroscopic data?
A2: Researchers commonly employ techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm the structures of synthesized Thiazolo[4,5-b]pyridine derivatives. [, , ]
Q3: What is a common synthetic route for Thiazolo[4,5-b]pyridine derivatives?
A3: A frequent approach involves the [3+3] cyclocondensation of 4-iminothiazolidin-2-one with various diketones, such as acetylacetone, to construct the core Thiazolo[4,5-b]pyridine scaffold. [, , , ]
Q4: Can you elaborate on the use of the Friedländer reaction in Thiazolo[4,5-b]pyridine synthesis?
A4: Researchers have utilized ZnCl2-promoted three-component reactions incorporating a Friedländer reaction step to efficiently synthesize multi-substituted Thiazolo[4,5-b]pyridines. This method allows for the formation of two heterocyclic rings and four new bonds in a single step. [, ]
Q5: Are there solid-phase synthesis methods for Thiazolo[4,5-b]pyridines?
A5: Yes, traceless solid-phase synthesis has been reported, utilizing Thorpe-Ziegler cyclization followed by a microwave-assisted Friedländer reaction on a solid support. This approach allows for the efficient synthesis of diverse 2,5,6,7-tetrasubstituted Thiazolo[4,5-b]pyridine derivatives. []
Q6: What are some of the notable biological activities exhibited by Thiazolo[4,5-b]pyridine derivatives?
A6: Research has shown that Thiazolo[4,5-b]pyridine derivatives display a range of promising biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. [, , , , , , , , , , ]
Q7: How does the introduction of a phenylazo substituent at the C6 position of Thiazolo[4,5-b]pyridin-2-one impact its biological activity?
A7: Studies indicate that incorporating a phenylazo group at the C6 position significantly enhances the anticancer potential of Thiazolo[4,5-b]pyridin-2-one, potentially by influencing its interaction with biological targets. []
Q8: What structural modifications have been explored at the N3 position to modulate the activity of Thiazolo[4,5-b]pyridine derivatives?
A8: Researchers have investigated a variety of N3 substituents, including alkyl chains, acyl groups, and heterocyclic moieties, to fine-tune the anti-inflammatory, antioxidant, and other biological activities of Thiazolo[4,5-b]pyridines. [, , , , , , , , ]
Q9: Have any specific Thiazolo[4,5-b]pyridine derivatives shown potent inhibitory activity against bacteria?
A9: Yes, a study identified compound 3g, a 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative, as a potent inhibitor of Pseudomonas aeruginosa and Escherichia coli, exhibiting a promising MIC value of 0.21 μM. []
Q10: How has computational chemistry been employed to study Thiazolo[4,5-b]pyridine derivatives?
A10: Researchers have utilized molecular docking studies to predict the binding interactions of Thiazolo[4,5-b]pyridines with target proteins, providing insights into their potential mechanisms of action. [, ]
Q11: Have any QSAR models been developed to understand the structure-activity relationships of Thiazolo[4,5-b]pyridines?
A11: Yes, QSAR studies, incorporating various molecular descriptors, have been conducted to establish correlations between the structural features and antioxidant activities of Thiazolo[4,5-b]pyridine derivatives. These models help to guide the design of novel antioxidants with improved potency. [, , ]
Q12: What are some key descriptors identified through QSAR modeling that significantly influence the biological activity of Thiazolo[4,5-b]pyridines?
A12: QSAR analyses have revealed that topological indices, atom and bond counts, physicochemical properties (e.g., lipophilicity), and electronic parameters significantly influence the antioxidant and other activities of Thiazolo[4,5-b]pyridines. [, , ]
Q13: What is known about the stability and formulation of Thiazolo[4,5-b]pyridine derivatives?
A13: While specific stability data for all derivatives is limited within the provided research, researchers are actively exploring formulation strategies to improve the solubility, bioavailability, and overall stability of these compounds. []
Q14: Has the toxicological profile of Thiazolo[4,5-b]pyridine derivatives been extensively studied?
A14: The provided research focuses primarily on the synthesis and in vitro/in vivo biological activity evaluation of Thiazolo[4,5-b]pyridines. Comprehensive toxicological studies would be necessary to fully assess their safety profile. []
Q15: Are there any known drug-drug interactions or resistance mechanisms associated with Thiazolo[4,5-b]pyridines?
A15: The provided literature primarily focuses on the initial stages of drug discovery for this class of compounds. Further research is needed to investigate potential drug-drug interactions, resistance mechanisms, and long-term effects. []
Q16: What are some future directions for research on Thiazolo[4,5-b]pyridines?
A16: Key areas for future research include:
Q17: What is known about the environmental impact and degradation of Thiazolo[4,5-b]pyridines?
A17: The research provided does not delve into the environmental impact or degradation pathways of these compounds. Assessing the ecotoxicological profile and developing sustainable synthesis and disposal methods are crucial considerations for future research. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)
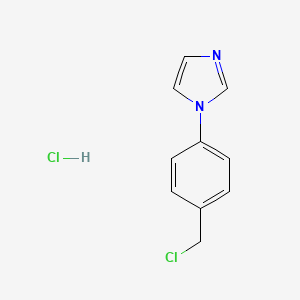

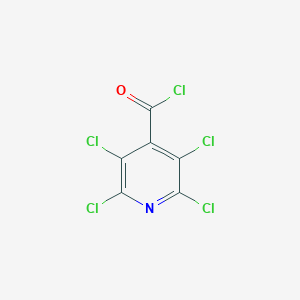

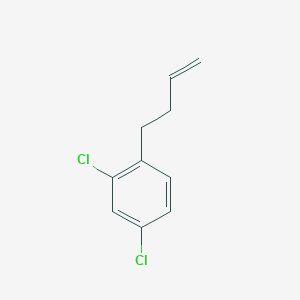

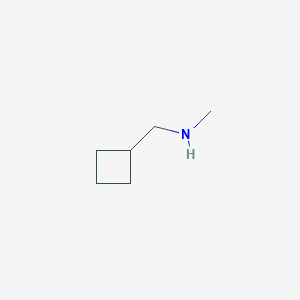
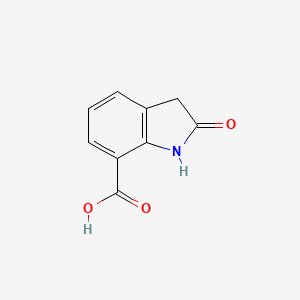
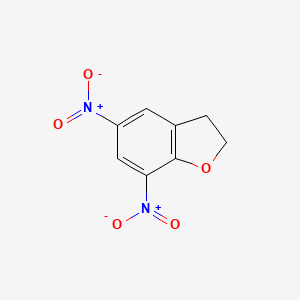
![1-[4-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B1357603.png)
